(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Overview
Description
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound that features an indole moiety, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions . The reaction conditions often require the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones .
Scientific Research Applications
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s indole moiety allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-2-naphthyl)propanamide
Uniqueness
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of an indole moiety, a phenyl group, and a furan ring. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-19(20-10-5-6-11-21(20)27-17)13-14-26-24(29)22(16-18-8-3-2-4-9-18)28-25(30)23-12-7-15-31-23/h2-12,15-16,27H,13-14H2,1H3,(H,26,29)(H,28,30)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXSAVUWCPPRQ-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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